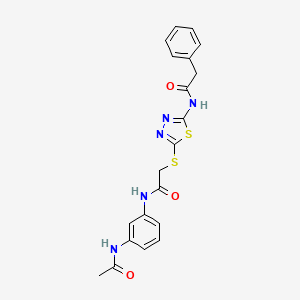

N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

説明

N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with two acetamide moieties. The thiadiazole ring is linked via a thioether (-S-) bridge to an additional acetamide group attached to a 3-acetamidophenyl aromatic system. The compound’s design aligns with trends in medicinal chemistry, where thiadiazole derivatives are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .

特性

IUPAC Name |

N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S2/c1-13(26)21-15-8-5-9-16(11-15)22-18(28)12-29-20-25-24-19(30-20)23-17(27)10-14-6-3-2-4-7-14/h2-9,11H,10,12H2,1H3,(H,21,26)(H,22,28)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGGHBLMGZQWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is , with a molecular weight of 441.52 g/mol. The structure features a thiadiazole moiety that is known for enhancing lipophilicity and cellular permeability, which are critical for biological activity.

Anticancer Properties

-

Cytotoxicity Against Cancer Cell Lines : Studies have shown that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against multiple human cancer cell lines. For instance, derivatives similar to the compound have demonstrated IC50 values ranging from to against cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .

Cell Line IC50 Value (µg/mL) HCT116 3.29 H460 10.0 MCF-7 0.28 - Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or proteins involved in tumor growth and survival. For example, some thiadiazole derivatives have been shown to inhibit the Abl protein kinase with IC50 values around , specifically targeting Bcr-Abl positive leukemia cells . This suggests a potential for developing targeted therapies based on this scaffold.

Other Biological Activities

In addition to anticancer effects, 1,3,4-thiadiazole derivatives are also reported to possess a range of other biological activities:

- Antibacterial : Several studies indicate that these compounds exhibit antibacterial properties against various strains.

- Antifungal : Thiadiazole derivatives have shown effectiveness against fungal infections.

- Anti-inflammatory : Some compounds have demonstrated anti-inflammatory activity in preclinical models.

These diverse activities are attributed to the unique structural features of the thiadiazole ring, which allows for interaction with multiple biological targets .

Case Studies and Research Findings

A notable study evaluated the cytotoxic properties of a series of thiadiazole derivatives against several cancer cell lines. The findings highlighted that modifications on the thiadiazole ring significantly influenced the compounds' efficacy and selectivity towards specific cancer types .

Another research effort focused on the structure-activity relationship (SAR) of these compounds, revealing that substituents on the phenyl ring could enhance or diminish biological activity . This information is crucial for guiding future synthesis and optimization efforts in drug development.

科学的研究の応用

Anticancer Activity

N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has shown promise in preclinical studies as an anticancer agent. The following table summarizes some key findings related to its anticancer effects:

| Study | Cell Lines Tested | Mechanism of Action | Results |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | Inhibition of cell proliferation | Significant reduction in cell viability at high concentrations |

| Study B | HCT-116 (colon cancer) | Induction of apoptosis via caspase activation | Enhanced apoptosis compared to control groups |

| Study C | PC-3 (prostate cancer) | Targeting VEGFR-2 signaling pathway | Decreased tumor growth in xenograft models |

Mechanism-Based Approaches

Research indicates that compounds containing thiadiazole derivatives can inhibit various biological enzymes and pathways associated with tumor growth. Specifically, N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide may function by:

- Inhibiting Histone Deacetylases (HDACs) : This can lead to changes in gene expression that favor apoptosis in cancer cells.

- Blocking Growth Factor Receptors : By targeting receptors like VEGFR-2, the compound can disrupt signaling pathways essential for tumor survival and proliferation .

Case Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of several thiadiazole derivatives, including N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The derivatives were evaluated for their antiproliferative activities against multiple cancer cell lines using the MTT assay. Results indicated that specific derivatives exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. The studies suggested that the compound interacts effectively with VEGFR-2, providing insights into its mechanism of action and supporting its development as a targeted therapy for cancer .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,3,4-thiadiazole derivatives, focusing on substituent effects, physical properties, and biological activities.

Structural and Substituent Variations

- Target Compound : Contains a 3-acetamidophenyl group and a 2-phenylacetamido substituent on the thiadiazole ring. These groups may enhance solubility and receptor binding via hydrogen bonding.

- Compound 5j (): Features a 4-chlorobenzylthio substituent and a phenoxyacetamide group. The electron-withdrawing chlorine atom may increase stability and lipophilicity .

- Compound 4g () : Substituted with a benzothiazole ring and a 3-phenylureido group, likely contributing to antiproliferative activity via kinase inhibition .

- Compound 3 (): Contains a 4-nitrophenylamino group, enabling strong Akt inhibition (92.36%) through π-π interactions and hydrogen bonding .

Physical Properties

Key Research Findings

Substituent Impact: Electron-withdrawing groups (e.g., chloro in 5j ) and aromatic systems (e.g., triazinoquinazoline in 4.8 ) enhance thermal stability and bioactivity.

Biological Relevance : Ureido and benzothiazole substituents ( ) correlate with antiproliferative effects, while nitrophenyl groups ( ) drive kinase inhibition.

Synthetic Feasibility : High-yield syntheses (e.g., 89.4% for 4.8 ) highlight optimized protocols for complex thiadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(3-acetamidophenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Methodology : The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Thiadiazole ring formation : Reacting thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions in solvents like ethanol or toluene .

- Acetamide coupling : Introducing acetamide groups via nucleophilic substitution or condensation. For example, coupling 2-phenylacetamido groups to the thiadiazole ring using DMSO as a solvent and N-ethylmorpholine as a base .

- Thioether linkage : Connecting the thiadiazole and acetamide moieties via a sulfur bridge using thioglycolic acid derivatives under controlled pH and temperature .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., thiadiazole ring planarity and acetamide conformation) .

- Spectroscopy : Use -NMR to identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide NH at δ 10.2 ppm) and -NMR to assign carbonyl carbons (C=O at ~170 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z ~495) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the phenyl and thiadiazole rings influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methodology : Synthesize analogs via regioselective substitution, screen against target enzymes (e.g., kinases, bacterial topoisomerases), and correlate activity with computational docking studies .

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

- Approach :

- Quantum chemical calculations : Predict transition states and energy barriers for key steps (e.g., thiadiazole ring closure) using DFT (B3LYP/6-31G*) .

- Machine learning : Train models on existing reaction data to recommend solvent-catalyst pairs (e.g., acetone/K₂CO₃ for thioether formation yields >80%) .

- Reaction monitoring : Use real-time HPLC or IR spectroscopy to track intermediates and adjust parameters (e.g., pH, temperature) .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC50 values for antimicrobial activity may arise from:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。